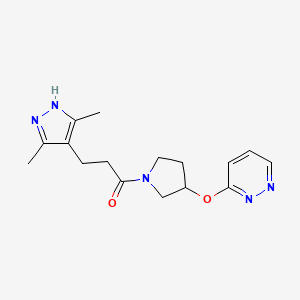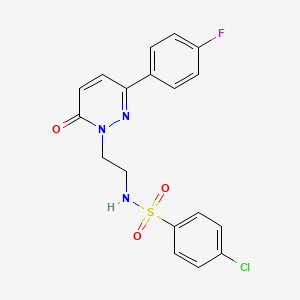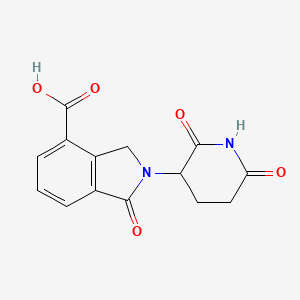![molecular formula C17H19N3O3 B2470405 5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 903319-84-6](/img/structure/B2470405.png)
5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol, also known as MPPI, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
Scientific Research Applications
G Protein-Biased Dopaminergics Development
The incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core, similar in structure to "5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol", has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds are characterized by their preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).
Serotonin Receptor Studies
The analogs of "this compound" have been extensively studied for their binding to serotonin receptors, particularly as antagonists for the 5-HT1A receptor, which is crucial for understanding serotonergic neurotransmission. This research aids in the development of diagnostic tools and treatments for disorders related to the serotonin system (Plenevaux et al., 2000).
Antitumor Activity Exploration
Research on bis-indole derivatives, structurally related to "this compound", has shown significant antitumor activity. These studies involve synthesizing compounds that combine two indole systems separated by a heterocycle (pyridine or piperazine) and evaluating their effectiveness against human cell lines, indicating a promising approach to cancer treatment (Andreani et al., 2008).
Mechanism of Action
Target of Action
Piperazine derivatives, which this compound is a part of, are known to have a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with various targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Nitrogen regions in the structures of drug-like molecules, such as piperazines, increase their solubility in water and have an important effect on bioavailability .
Result of Action
Piperazine derivatives are known to have a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .
properties
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-4-2-3-14(11-15)19-7-9-20(10-8-19)17(22)13-5-6-16(21)18-12-13/h2-6,11-12H,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPOJZBGWWAKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide](/img/structure/B2470326.png)


![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)

![(2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2470334.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)
![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)
![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2470339.png)


